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C-16-(S)-3-methylindolerapamycin -

C-16-(S)-3-methylindolerapamycin

Catalog Number: EVT-10979359
CAS Number:
Molecular Formula: C59H84N2O12
Molecular Weight: 1013.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

C-16-(S)-3-methylindolerapamycin, also known as iRap, is a synthetic derivative of rapamycin, a well-known immunosuppressant and anti-cancer agent. This compound is designed to selectively bind to the FKBP12-rapamycin binding domain (FRB) of the mammalian target of rapamycin (mTOR), facilitating conditional control over protein functions within cells. The unique structure of iRap allows it to induce dimerization of proteins in a manner that is less biologically active than rapamycin itself, making it a valuable tool in molecular biology and therapeutic applications.

Source and Classification

C-16-(S)-3-methylindolerapamycin is synthesized from rapamycin through specific chemical modifications. It falls under the category of rapalogs, which are analogs of rapamycin designed to modify its binding properties and biological activity. The synthesis typically involves the introduction of bulky substituents at the C-16 position to enhance specificity for engineered FRB mutants while minimizing interaction with native mTOR pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of C-16-(S)-3-methylindolerapamycin involves several key steps:

  1. Starting Material: The process begins with rapamycin as the base compound.
  2. Formation of Carbocation: An acid-mediated reaction generates a carbocation at the C-16 position.
  3. Quenching with 3-Methylindole: The carbocation is then quenched with 3-methylindole, leading to the formation of the desired product, C-16-(S)-3-methylindolerapamycin .

This method allows for high specificity in modifying the rapamycin scaffold while maintaining its core structure, which is crucial for binding interactions.

Molecular Structure Analysis

Structure and Data

C-16-(S)-3-methylindolerapamycin exhibits a complex molecular structure characterized by:

  • Molecular Formula: C₃₃H₄₃N₃O₇
  • Molecular Weight: Approximately 577.77 g/mol
  • Structural Features: The compound retains the macrolide structure typical of rapamycin but includes a 3-methylindole moiety at the C-16 position, which is critical for its selective binding properties.

The stereochemistry at the C-16 position is significant; the (S) configuration enhances its interaction with specific FRB mutants while reducing off-target effects associated with mTOR inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

C-16-(S)-3-methylindolerapamycin participates in several key chemical reactions:

  1. Binding Interactions: It forms a ternary complex with FKBP12 and FRB, facilitating protein dimerization upon ligand addition.
  2. Selective Activation: The compound can selectively activate engineered FRB mutants that have been designed to accommodate the bulky substituent at C-16, allowing researchers to control protein localization and activity without affecting native mTOR functions .

The specificity of these interactions makes iRap an essential tool for studying protein dynamics in live cells.

Mechanism of Action

Process and Data

The mechanism of action for C-16-(S)-3-methylindolerapamycin involves:

  1. Formation of Ternary Complex: Upon administration, iRap binds to FKBP12 and induces its interaction with FRB-containing proteins.
  2. Induction of Dimerization: This binding results in rapid dimerization and subsequent translocation of target proteins within cellular compartments.
  3. Minimal mTOR Inhibition: Unlike traditional rapamycin, iRap's design minimizes direct inhibition of mTOR, allowing for controlled experimental conditions without confounding effects from mTOR signaling pathways .

This mechanism enables precise manipulation of cellular processes, making it a valuable asset in research settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

C-16-(S)-3-methylindolerapamycin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not extensively documented but can be inferred from related compounds.

These properties are crucial for its application in biological experiments where solubility and stability can affect experimental outcomes .

Applications

Scientific Uses

C-16-(S)-3-methylindolerapamycin has several significant applications in scientific research:

  1. Conditional Protein Dimerization: Used extensively in studies requiring controlled dimerization of proteins to investigate their functions.
  2. Cellular Localization Studies: Facilitates studies on protein localization within cells, aiding in understanding cellular processes such as signaling pathways and gene expression regulation.
  3. Therapeutic Potential: While primarily used as a research tool, its unique properties suggest potential applications in targeted therapies for diseases involving mTOR signaling dysregulation, such as cancer and autoimmune disorders .
Introduction to Chemically Engineered Rapamycin Analogs

Rationale for Rapamycin Derivative Development in Protein Perturbation

Rapamycin (sirolimus), a macrocyclic lactone isolated from Streptomyces hygroscopicus found in Easter Island soil, exhibits diverse pharmacological properties including immunosuppressive, anticancer, and potential anti-aging effects through selective inhibition of the mechanistic target of rapamycin (mTOR) pathway [1] [5] [7]. The molecular mechanism involves rapamycin's initial binding to the 12-kDa FK506-binding protein (FKBP12), forming a binary complex that subsequently interacts with the FKBP-rapamycin binding (FRB) domain of mTOR complex 1 (mTORC1). This interaction induces conformational changes that allosterically inhibit mTORC1's kinase activity, thereby modulating critical cellular processes including protein synthesis, autophagy, and cell proliferation [1] [3].

Despite its broad therapeutic potential, native rapamycin faces significant limitations in biological research applications. Its inherent bioactivity causes profound inhibition of endogenous mTOR signaling, confounding experimental interpretations in studies investigating specific cellular proteins or pathways [3]. Furthermore, rapamycin exhibits unfavorable pharmacokinetic properties, including poor water solubility and chemical instability, which restrict its utility in controlled biological experiments [1]. These limitations necessitated the development of chemically modified rapamycin analogs (rapalogs) with improved properties for targeted protein perturbation. Key objectives in rapalog development included:

  • Reduction of mTOR affinity: Minimizing interactions with endogenous mTOR to prevent confounding cellular effects [3]
  • Enhanced selectivity: Creating orthogonal ligand-receptor pairs for specific manipulation of engineered proteins [3] [4]
  • Structural diversification: Introducing chemical handles for attachment of functional groups without compromising binding functionality [1]
  • Improved physicochemical properties: Addressing solubility and stability limitations of the parent compound [1]

Common modification strategies focused on the C-16, C-20, and C-42 positions of rapamycin, with C-42 modifications producing clinically approved derivatives like temsirolimus and everolimus. However, these analogs retain significant affinity for wild-type mTOR, limiting their utility in precision chemical biology approaches requiring orthogonal systems [1].

Table 1: Clinically Developed Rapamycin Derivatives and Their Modifications

Compound NameModification SiteChemical ModificationPrimary Clinical Applications
TemsirolimusC-422,2-Dihydroxymethylpropionic acid esterAdvanced renal cell carcinoma
EverolimusC-42Ethylene glycol etherRenal carcinoma, neuroendocrine tumors
RidaforolimusC-42Dimethylphosphinic acid esterInvestigation in advanced solid tumors
UmirolimusC-42Ethoxyethyl derivativeDrug-eluting stents
ZotarolimusC-42Tetrazole replacementDrug-eluting stents

Historical Context of Bump-Hole Strategies in Chemical Biology

The bump-hole strategy represents a foundational methodology in chemical genetics designed to overcome the challenge of achieving selective inhibition within conserved protein families. This approach engineers orthogonal protein-ligand pairs through complementary steric modifications: a "bump" (bulky substituent) on the ligand paired with a "hole" (cavity-creating mutation) in the target protein [2] [4]. The resulting engineered system enables selective perturbation of the modified protein without affecting wild-type counterparts that lack the compensatory mutation.

Historical precedents and key developments in bump-hole methodology include:

  • Natural Precedents (1960s): Early evidence emerged from studies of Escherichia coli resistance to p-Fluorophenylalanine (pF-Phe). Mutant strains contained an alanine-to-serine substitution (A294S) in phenylalanyl-tRNA synthetase (PheRS), which sterically hindered pF-Phe binding while maintaining affinity for natural phenylalanine. Reversing this mutation (A294G) created a synthetase capable of incorporating bulky phenylalanine analogs into proteins [2].

  • Engineered Chemical Inducers of Dimerization (1990s): Schreiber and colleagues pioneered the application of bump-hole principles by developing orthogonal receptor-ligand pairs for controlled protein dimerization. They created a modified cyclosporin A (Val¹¹→Ile) that selectively bound a triple mutant of cyclophilin (S99T/F113A) but not the wild-type immunophilin. This orthogonal pair enabled precise control of nuclear factor of activated T-cells (NFAT) signaling without interference from endogenous proteins [2].

  • De Novo Pocket Creation (2000s): Schultz's group advanced the strategy by engineering a cavity at a protein-protein interface between human growth hormone (hGH) and its receptor (hGHR) through tryptophan-to-glycine mutations (T175G in hGH; W104G in hGHR). They identified a synthetic indole derivative (E8) that restored binding affinity by occupying the engineered cavity, demonstrating that small molecules could rescue function in hole-modified proteins [2].

  • Kinase-Specific Applications: The bump-hole approach was extensively applied to protein kinases, which pose particular challenges for selective inhibition due to highly conserved ATP-binding sites. By mutating the gatekeeper residue (a conserved bulky amino acid near the ATP-binding pocket) to a smaller amino acid (e.g., glycine or alanine), researchers created kinases susceptible to inhibition by ATP analogs with complementary bulky substituents. This approach enabled selective inhibition of dozens of kinases without affecting wild-type counterparts [4].

The conceptual framework established by these landmark studies provided the foundation for applying bump-hole engineering to rapamycin-based dimerization systems. The approach addressed the critical need for orthogonal ligand-receptor pairs that could control protein function without interfering with endogenous mTOR signaling [2] [3].

Role of C-16-(S)-3-methylindolerapamycin in Advancing Dimerization Systems

C-16-(S)-3-methylindolerapamycin (hereafter designated iRap) represents a rationally designed rapamycin analog specifically developed to overcome the limitations of native rapamycin in chemical biology applications. Structural analysis revealed the C-16 position as a promising modification site because it resides within the FRB-binding interface yet permits steric expansion without complete disruption of molecular recognition capabilities [3].

Synthesis and Structural Features

iRap was synthesized through stereoselective introduction of a 3-methylindole moiety at the C-16 position of the rapamycin scaffold. This modification created a significant steric "bump" strategically positioned to:

  • Reduce affinity for wild-type FRB domain by disrupting complementary surface interactions
  • Maintain sufficient structural similarity to preserve the core binding pharmacophore
  • Provide a synthetic handle for further functionalization if required [3]

Comparative analysis demonstrated that iRap exhibited substantially reduced binding to wild-type mTOR (approximately 100-fold lower affinity than rapamycin) while maintaining potent inhibition activity at higher concentrations. This property established its potential as a biologically "silent" ligand for engineered systems [3].

Development of Complementary FRB Mutants

To create an orthogonal pair for iRap, researchers employed a comprehensive screening approach:

  • Library Construction: Generated diverse FRB mutants (residues 2015-2114 of mTOR) through error-prone PCR and nucleotide analog mutagenesis, creating thousands of variants with mutations concentrated in the iRap binding interface [3].

  • Yeast Three-Hybrid Screening: Expressed the FRB mutant library in Saccharomyces cerevisiae strain YSE2 containing a Gal4BD-FKBP fusion and reporter genes (yeGFP, HIS3, LacZ). Treated libraries with iRap (1 μM) and selected clones exhibiting ligand-dependent reporter activation using fluorescence-activated cell sorting [3].

  • Mammalian Validation: Validated twenty promising FRB mutants in mammalian cells using secreted alkaline phosphatase reporter assays and fluorescence quantification of yellow fluorescent protein fusions [3].

Table 2: Characteristics of Select FRB Mutants Responsive to iRap

FRB VariantMutation SitesFold Induction (iRap vs. Control)Stability Without iRapKey Structural Features
FRB[M1]K2095P, T2098L, W2101F8.2LowExpanded binding pocket accommodating 3-methylindole
FRB[M3]F2108L, D2102G7.5ModerateHydrophobic pocket optimization
FRB[M7]Q2093R, T2098S6.9Moderate-highCharge complementarity enhancement
FRB[M12]E2032K, F2039V5.6HighPeripheral stabilization of complex
Wild-Type FRBNone1.1HighNo significant response to iRap

The most responsive mutants shared common features including enlarged hydrophobic pockets capable of accommodating the 3-methylindole moiety and substitutions that enhanced shape complementarity with the modified ligand. Notably, several mutants exhibited low expression stability in the absence of iRap, a property later leveraged for conditional protein regulation [3].

Applications in Advanced Dimerization Systems

The iRap/FRB mutant system enabled several innovative approaches for precise protein manipulation:

  • Ligand-Dependent Protein Stabilization: Fusion proteins containing specific FRB mutants (e.g., M1, M3) exhibited significantly reduced expression levels (up to 10-fold) in the absence of iRap due to inherent instability. iRap addition induced dose-dependent stabilization (up to 10-fold increase), providing a method for conditional control of protein abundance. This system effectively functioned as a "chemical chaperone" for engineered proteins [3].

  • Enhanced Orthogonality in Mislocalization Systems: Traditional rapamycin-induced dimerization systems suffered from interference from endogenous mTOR signaling. The iRap/FRB mutant pair demonstrated superior orthogonality with minimal cross-reactivity to wild-type mTOR, enabling more specific protein mislocalization without confounding metabolic effects. For example, fusion of FRB mutants to nuclear proteins and FKBP to nuclear export sequences allowed iRap-dependent relocalization to the cytoplasm [3].

  • Temporal Control of Signaling Pathways: The rapid kinetics of iRap-induced dimerization (occurring within minutes) enabled precise temporal control over signaling events. This capability proved particularly valuable for studying dynamic processes such as kinase signaling cascades and transcription factor activation, where traditional genetic approaches lack sufficient temporal resolution [3].

A critical technical consideration emerged from mass spectrometry analyses revealing that some synthetic rapamycin analogs contained trace contaminants of native rapamycin. These impurities could activate endogenous mTOR signaling, potentially confounding experimental results. Rigorous purification protocols were therefore essential when preparing iRap for biological applications [3].

The iRap/FRB mutant system represents a significant advancement over earlier orthogonal dimerization systems such as the methallylrapamycin (MaRap)/FRB* (K2095P/T2098L/W2101F) pair. While MaRap also showed reduced affinity for wild-type mTOR, its complementary FRB* mutant conferred substantial instability to fusion proteins even without ligand. By contrast, certain iRap-responsive mutants maintained reasonable stability without ligand while offering robust induction upon iRap addition [3]. This combination of properties established the iRap system as a versatile platform for diverse protein perturbation applications in chemical biology.

Properties

Product Name

C-16-(S)-3-methylindolerapamycin

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(3-methyl-1H-indol-7-yl)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C59H84N2O12

Molecular Weight

1013.3 g/mol

InChI

InChI=1S/C59H84N2O12/c1-34-17-12-11-13-18-35(2)46(45-20-16-19-44-40(7)33-60-52(44)45)31-43-24-22-41(8)59(69,73-43)56(66)57(67)61-26-15-14-21-47(61)58(68)72-50(37(4)29-42-23-25-48(62)51(30-42)70-9)32-49(63)36(3)28-39(6)54(65)55(71-10)53(64)38(5)27-34/h11-13,16-20,28,33-34,36-38,41-43,46-48,50-51,54-55,60,62,65,69H,14-15,21-27,29-32H2,1-10H3/b13-11+,17-12+,35-18+,39-28+/t34-,36-,37-,38-,41-,42+,43+,46+,47+,48-,50+,51-,54-,55+,59-/m1/s1

InChI Key

MYMSKXFGXABEON-OYYFJIJNSA-N

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)C5=CC=CC6=C5NC=C6C

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)C5=CC=CC6=C5NC=C6C

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